molecular formula C23H22N2O3 B3889347 (1-benzyl-1H-benzimidazol-2-yl)(3,4-dimethoxyphenyl)methanol

(1-benzyl-1H-benzimidazol-2-yl)(3,4-dimethoxyphenyl)methanol

Cat. No.: B3889347
M. Wt: 374.4 g/mol
InChI Key: CQXZZCARJGFINP-UHFFFAOYSA-N
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Description

(1-benzyl-1H-benzimidazol-2-yl)(3,4-dimethoxyphenyl)methanol is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a benzyl group and a methanol moiety attached to a 3,4-dimethoxyphenyl ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-benzyl-1H-benzimidazol-2-yl)(3,4-dimethoxyphenyl)methanol typically involves the condensation of 1-benzyl-1H-benzimidazole with 3,4-dimethoxybenzaldehyde in the presence of a reducing agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the methanol moiety, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the benzimidazole core to its dihydro form, altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of benzimidazole aldehydes or ketones.

    Reduction: Formation of dihydrobenzimidazole derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Scientific Research Applications

(1-benzyl-1H-benzimidazol-2-yl)(3,4-dimethoxyphenyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(3,4-dimethoxyphenyl)methanol involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The compound may also interfere with DNA and RNA synthesis, leading to its antimicrobial and anticancer effects. The methoxy groups on the phenyl ring can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

  • (1-benzyl-1H-benzimidazol-2-yl)methanol
  • (1H-benzimidazol-2-yl)(phenyl)methanol
  • 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde

Uniqueness: (1-benzyl-1H-benzimidazol-2-yl)(3,4-dimethoxyphenyl)methanol is unique due to the presence of both the benzimidazole core and the 3,4-dimethoxyphenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The methoxy groups enhance its solubility and bioavailability, while the benzimidazole core provides a versatile scaffold for further modifications.

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)-(3,4-dimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-27-20-13-12-17(14-21(20)28-2)22(26)23-24-18-10-6-7-11-19(18)25(23)15-16-8-4-3-5-9-16/h3-14,22,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXZZCARJGFINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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